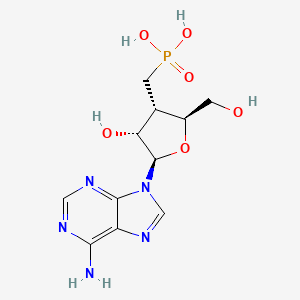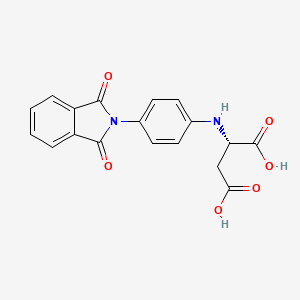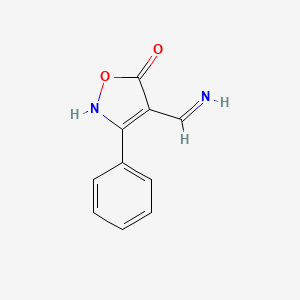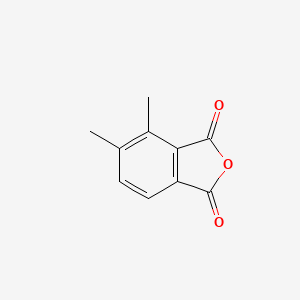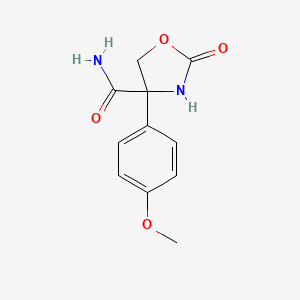
Phenoxathiin-4-yldiphenylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxathiin-4-yldiphenylphosphine (CAS: 1333321-81-5) is a phosphine ligand compound with the molecular formula C24H17OPS and a molecular weight of 384.43 g/mol . It contains both a phosphine (P) and a phenoxathiin (C12H7OS) moiety. The compound’s structure consists of a phosphorus atom bonded to two phenyl groups and a phenoxathiin ring.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of Phenoxathiin-4-yldiphenylphosphine involves several methods. One common approach is the reaction between phenoxathiin and diphenylphosphine chloride. The reaction proceeds under appropriate conditions to yield the desired compound.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Analyse Chemischer Reaktionen
Phenoxathiin-4-yldiphenylphosphine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the phosphine group to its oxide form.
Substitution: The phenyl groups can be substituted with other functional groups.
Coordination Chemistry: As a phosphine ligand, it readily forms coordination complexes with transition metals.
Oxidation: Common oxidants include hydrogen peroxide (HO) or oxygen (O).
Substitution: Reagents like halogens (e.g., Cl, Br) or alkylating agents (e.g., R-X) are used.
Coordination Chemistry: Transition metal salts (e.g., PdCl, PtCl) facilitate complex formation.
Major Products: The oxidation of this compound yields the corresponding phosphine oxide, while substitution reactions lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
Phenoxathiin-4-yldiphenylphosphine finds applications in:
Catalysis: As a ligand, it participates in catalytic reactions.
Materials Science: Its derivatives contribute to materials with unique properties.
Biological Studies: It may serve as a probe in biological research.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. In catalysis, it stabilizes metal complexes, enhancing reactivity. In biological systems, it may interact with metalloenzymes or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Phenoxathiin-4-yldiphenylphosphine’s uniqueness lies in its dual functionality (phosphine and phenoxathiin). Similar compounds include other phosphine ligands (e.g., triphenylphosphine) and heterocyclic ligands (e.g., pyridine).
Eigenschaften
Molekularformel |
C24H17OPS |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
phenoxathiin-4-yl(diphenyl)phosphane |
InChI |
InChI=1S/C24H17OPS/c1-3-10-18(11-4-1)26(19-12-5-2-6-13-19)21-15-9-17-23-24(21)25-20-14-7-8-16-22(20)27-23/h1-17H |
InChI-Schlüssel |
ZIYJNYNOXIQGSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C(=CC=C3)SC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)

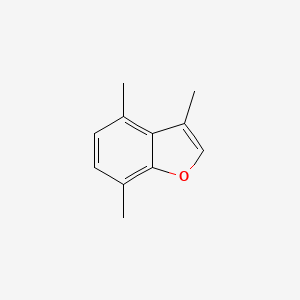
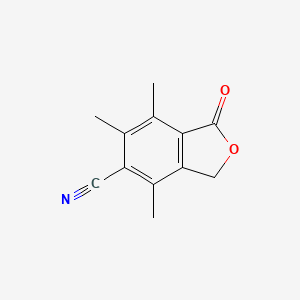
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)
